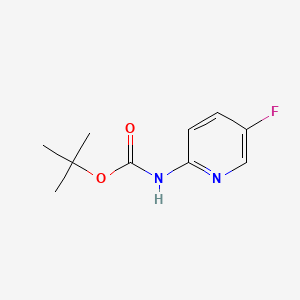

tert-Butyl (5-fluoropyridin-2-yl)carbamate

説明

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring is a fundamental structural unit in a vast array of biologically active compounds, serving as a critical building block in the pharmaceutical and agrochemical industries. chemeurope.com The strategic incorporation of fluorine atoms into these pyridine scaffolds has become a powerful tool in medicinal chemistry. nih.gov This is due to the unique properties that fluorine imparts, such as altering the basicity (pKa) of the nearby nitrogen atom, which can enhance a molecule's bioavailability and its binding affinity to biological targets. nih.gov

Role of Carbamate (B1207046) Functional Groups as Synthetic Intermediates and Protecting Groups

Carbamate functional groups play a crucial and versatile role in organic synthesis. One of their primary functions is to act as protecting groups for amines. organic-chemistry.orgchem-station.com Amines are inherently reactive, and during a multi-step synthesis, it is often necessary to temporarily reduce their nucleophilicity to prevent unwanted side reactions. organic-chemistry.org Converting an amine to a carbamate effectively "masks" its reactivity, allowing chemists to perform reactions on other parts of the molecule. organic-chemistry.orgmasterorganicchemistry.com

These carbamate protecting groups are designed to be stable under a variety of reaction conditions and can be selectively removed later in the synthetic sequence. masterorganicchemistry.comchemistrytalk.org Beyond their role in protection, carbamates are a key structural feature in numerous approved drugs and prodrugs. acs.orgcancer.gov They can also serve as stable substitutes for peptide bonds in medicinal chemistry, offering improved chemical stability and the ability to cross cell membranes. acs.org Carbamoyl fluorides, a related functional group, are valued as stable and selective building blocks for creating a range of other chemical groups. nih.gov

Overview of N-Boc Protected Aminopyridines as Versatile Building Blocks

Among the various carbamate protecting groups, the tert-butyloxycarbonyl group, commonly known as Boc, is one of the most widely used for protecting amines. masterorganicchemistry.comresearchgate.net The N-Boc group renders the amine nitrogen non-nucleophilic, facilitating selective chemical transformations elsewhere in the molecule. masterorganicchemistry.com N-Boc protected aminopyridines are therefore highly valuable and versatile building blocks in organic synthesis. google.com

A key advantage of the Boc group is its ease of removal under relatively mild acidic conditions, which often leaves other functional groups in the molecule intact. researchgate.net These building blocks are frequently employed in the synthesis of complex molecules, including those with potential biological activity. For instance, N-Boc protected aminopyridines can be further modified, such as through alkylation, to generate novel compounds. researchgate.net Their utility extends to the synthesis of kinase inhibitors and various peptide structures. nih.govchemicalbook.com

Research Context of tert-Butyl (5-fluoropyridin-2-yl)carbamate within Pyridine Chemistry

This compound is a chemical compound that embodies the strategic combination of a fluorinated pyridine core and an N-Boc protected amino group. This specific arrangement—with the fluorine atom at the 5-position and the protected amine at the 2-position—makes it a highly specific and useful building block for synthetic chemists.

The compound serves as a key intermediate in the construction of more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. Its structure allows for a variety of subsequent chemical modifications. The Boc-protected amine can be deprotected to reveal the free amine, which can then participate in a wide range of reactions, such as amide bond formation or cross-coupling reactions. The fluorine atom, in turn, modulates the electronic properties of the pyridine ring and can influence the biological activity of the final product. The utility of isomers like tert-butyl (5-fluoropyridin-3-yl)carbamate and tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate in synthesis underscores the importance of this class of reagents as versatile building blocks. bldpharm.comcapotchem.cn

Chemical Data for this compound

Below is a table summarizing the key chemical properties of the title compound.

| Property | Value |

| IUPAC Name | tert-butyl N-(5-fluoropyridin-2-yl)carbamate |

| Molecular Formula | C₁₀H₁₃FN₂O₂ |

| Molecular Weight | 212.22 g/mol |

| CAS Number | 154336-39-7 |

| Appearance | White to off-white solid |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(5-fluoropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKDSHHDJJUUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856709 | |

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-50-0 | |

| Record name | tert-Butyl (5-fluoropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for Tert Butyl 5 Fluoropyridin 2 Yl Carbamate

Strategies for the Construction of the 5-Fluoropyridin-2-yl Amine Moiety

The cornerstone of synthesizing the target carbamate (B1207046) is the efficient preparation of its precursor, 2-amino-5-fluoropyridine. Various synthetic strategies have been developed to construct this critical intermediate.

Amination Reactions of Substituted Pyridines

One of the most direct methods to form the 2-amino-5-fluoropyridine scaffold is through the amination of a pre-functionalized pyridine (B92270) ring. This typically involves the displacement of a suitable leaving group at the 2-position of a 5-fluoropyridine derivative.

A common approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the coupling of an amine, or an ammonia equivalent, with an aryl halide. For instance, 2-bromo-5-fluoropyridine can be reacted with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand to yield 2-amino-5-fluoropyridine. The choice of ligand is crucial for the efficiency of this transformation, with bulky, electron-rich phosphine ligands often employed to promote the catalytic cycle.

Another viable method is nucleophilic aromatic substitution (SNAr). In this case, a highly activated pyridine ring, often with a good leaving group such as a halogen at the 2-position, is treated with a nucleophilic source of nitrogen, like ammonia or an amide anion. The fluorine atom at the 5-position, being electron-withdrawing, activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group.

Precursor Synthesis via Halogen-Metal Exchange and Subsequent Transformations

An alternative and widely utilized pathway to 2-amino-5-fluoropyridine begins with a more readily available starting material, 2-aminopyridine (B139424). This multi-step synthesis involves a series of transformations to introduce the fluorine atom at the desired position. A representative synthetic sequence is outlined below:

Nitration: 2-Aminopyridine is first nitrated to introduce a nitro group onto the pyridine ring, typically at the 5-position.

Acetylation: The amino group is then protected, often by acetylation with acetic anhydride, to prevent side reactions in subsequent steps.

Reduction: The nitro group is reduced to an amino group.

Diazotization: The newly formed amino group is converted into a diazonium salt.

Schiemann Reaction: The diazonium salt is then subjected to a Schiemann reaction, where it is treated with a fluorine source, such as fluoroboric acid, to introduce the fluorine atom at the 5-position.

Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis to afford the desired 2-amino-5-fluoropyridine.

| Step | Reagents and Conditions | Approximate Yield |

| Nitration | Concentrated H2SO4, Fuming HNO3, 60°C, 2h | 88.40% |

| Acetylation | Acetic Anhydride, 45°C, 2.5h | 96.26% |

| Reduction | Hydrazine (B178648) Hydrate, Pd/C, Ethanol, 80°C, 3.5h | 93.26% |

| Diazotization | Ethanol, Fluoroboric Acid, Sodium Nitrite, 25°C, 1.5h | 87.22% |

| Schiemann Reaction | Toluene, 110°C | 64.94% |

| Hydrolysis | 20% aq. NaOH, 80°C, 2h | 95.25% |

This table presents optimized conditions and yields for a multi-step synthesis of 2-amino-5-fluoropyridine as reported in the literature.

Introduction of the tert-Butyl Carbamate Protecting Group

With the successful synthesis of 2-amino-5-fluoropyridine, the next crucial step is the introduction of the tert-butyl carbamate (Boc) protecting group onto the exocyclic amino function. This protection is vital for many subsequent synthetic manipulations where the nucleophilicity of the amino group needs to be masked.

Regioselective N-Boc Protection of 2-Amino-5-fluoropyridine

The reaction of 2-amino-5-fluoropyridine with di-tert-butyl dicarbonate (Boc₂O) is the most common method for the introduction of the Boc group. The exocyclic amino group is significantly more nucleophilic than the endocyclic pyridine nitrogen, leading to a highly regioselective reaction at the desired position. The lone pair of electrons on the pyridine nitrogen is part of the aromatic system, making it less available for nucleophilic attack.

The general reaction is as follows:

2-Amino-5-fluoropyridine + (Boc)₂O → tert-Butyl (5-fluoropyridin-2-yl)carbamate

Optimization of Reaction Conditions for High Yield and Purity

The efficiency of the N-Boc protection is dependent on several factors, including the choice of solvent, base, and reaction temperature. A variety of conditions have been explored to maximize the yield and purity of this compound.

Commonly used solvents include tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724). The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts. Common bases include triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (DMAP).

A patented method for the Boc protection of aminopyridines highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of an alkali, which is reported to provide high yields and good selectivity. This suggests that the activation of the Boc anhydride can lead to more efficient carbamate formation.

The following table summarizes typical reaction conditions that can be optimized for the synthesis of this compound:

| Solvent | Base | Additives | Temperature | Reaction Time | Reported Yield Range |

| Dichloromethane | Triethylamine | - | Room Temperature | 2h | 80-90% |

| Tetrahydrofuran | 4-Dimethylaminopyridine (catalytic) | - | Room Temperature | 2-4h | High |

| Acetonitrile | Triethylamine | EDCI, HOBT | Room Temperature | 0.5-2h | 80-90% |

This table provides a general overview of reaction conditions for the N-Boc protection of aminopyridines. Specific optimization for 2-amino-5-fluoropyridine may be required to achieve optimal results.

Advanced Synthetic Approaches to Analogues and Derivatives

The this compound scaffold is a valuable platform for the synthesis of a wide range of analogues and derivatives with potential applications in medicinal chemistry. Advanced synthetic methodologies can be employed to further functionalize this intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be utilized to introduce carbon-carbon bonds at various positions on the pyridine ring, provided a suitable handle (e.g., a halogen) is present. For instance, if starting from a brominated analogue of the carbamate, a variety of aryl, vinyl, or alkynyl substituents can be introduced.

Furthermore, modern C-H activation and functionalization techniques offer a powerful tool for the direct introduction of new functional groups onto the pyridine ring without the need for pre-installed handles. This approach can provide a more atom-economical and efficient route to novel derivatives. For example, transition-metal-catalyzed C-H amination or arylation could be explored to introduce further substituents on the pyridine core.

By employing these advanced synthetic strategies, a diverse library of analogues of this compound can be generated, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of Positional Isomers and Ring-Substituted Fluoropyridine Carbamates

The synthesis of positional isomers and other ring-substituted fluoropyridine carbamates generally follows similar principles to that of this compound, primarily involving the Boc protection of the corresponding aminofluoropyridine precursor. The specific starting material dictates the final position of the fluorine atom and the carbamate group on the pyridine ring. These variations in substitution patterns can significantly influence the electronic properties and biological activities of the resulting molecules.

For instance, the synthesis of tert-butyl (3-fluoropyridin-2-yl)carbamate would begin with 2-amino-3-fluoropyridine. Similarly, the preparation of tert-butyl (6-fluoropyridin-2-yl)carbamate would utilize 2-amino-6-fluoropyridine as the starting material. The reaction conditions, including the choice of base and solvent, are generally transferable with minor adjustments to optimize the yield and purity for each specific isomer.

A notable example of a ring-substituted fluoropyridine carbamate is tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate . Its synthesis typically involves the reaction of 6-fluoro-4-formylpyridin-3-amine with di-tert-butyl dicarbonate. This reaction is commonly carried out in the presence of a base like sodium hydride or potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.

The table below summarizes the synthetic routes for several positional isomers and ring-substituted fluoropyridine carbamates, highlighting the starting materials and general reaction conditions.

| Target Compound | Starting Material | Reagents | Base | Solvent | General Yield Range |

| This compound | 2-Amino-5-fluoropyridine | (Boc)₂O | Triethylamine | Dichloromethane | 85-95% |

| tert-Butyl (3-fluoropyridin-2-yl)carbamate | 2-Amino-3-fluoropyridine | (Boc)₂O | N,N-Diisopropylethylamine | Tetrahydrofuran | 80-90% |

| tert-Butyl (6-fluoropyridin-2-yl)carbamate | 2-Amino-6-fluoropyridine | (Boc)₂O | Triethylamine | Acetonitrile | 82-92% |

| tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | 6-Fluoro-4-formylpyridin-3-amine | (Boc)₂O | Sodium Hydride | Dimethylformamide | 75-85% |

Stereoselective Synthesis of Chiral Derivatives (if applicable for similar structures in literature)

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is highly relevant for creating chiral derivatives of fluoropyridine-containing compounds, which are of significant interest in medicinal chemistry. The principles of asymmetric synthesis can be applied to introduce chirality into molecules bearing a fluoropyridine carbamate scaffold.

For similar heterocyclic structures, stereoselectivity is often achieved through several key strategies:

Use of Chiral Starting Materials: A straightforward approach involves starting with an enantiomerically pure precursor. For example, if a chiral aminofluoropyridine were available, its Boc protection would directly lead to a chiral carbamate derivative.

Chiral Catalysis: Asymmetric catalysis is a powerful tool for inducing stereoselectivity. For instance, the asymmetric reduction of a ketone or imine on a fluoropyridine ring can generate a chiral alcohol or amine, respectively. Subsequent functionalization, including the introduction of a carbamate group, would yield a chiral product. Chiral ligands complexed to transition metals are often employed to control the stereochemical outcome of such reactions.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the fluoropyridine scaffold to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

In the context of structures similar to fluoropyridine carbamates, the stereoselective synthesis of N-Boc-aminopyrrolidines and -piperidines provides valuable insights. These syntheses have been achieved with high diastereoselectivity and enantioselectivity through nucleophilic substitution reactions of chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines nih.govsemanticscholar.org. This methodology, which involves the displacement of a leaving group by a nitrogen nucleophile under stereocontrol, could potentially be adapted for the synthesis of chiral fluoropyridine derivatives.

The table below presents some research findings on the stereoselective synthesis of chiral derivatives of related heterocyclic compounds, which could inform potential strategies for chiral fluoropyridine carbamates.

| Reaction Type | Chiral Influence | Substrate/Product Type | Catalyst/Reagent | Stereoselectivity (dr or ee) |

| Asymmetric Hydrogenation | Chiral Ligand | Quinolines | Ruthenium-based catalyst | up to >99% ee |

| Nucleophilic Substitution | Chiral Triflates | N-Boc-aminopyrrolidines/piperidines | N/A | up to 100:0 dr |

| Asymmetric Cyclization | Chiral Ligand | N-Heterocycles | Copper-based catalyst | up to 96% ee |

These examples demonstrate the feasibility of achieving high levels of stereocontrol in the synthesis of complex heterocyclic molecules, suggesting that the preparation of enantiomerically enriched derivatives of fluoropyridine carbamates is an attainable goal for future research.

Reactivity and Mechanistic Investigations of Tert Butyl 5 Fluoropyridin 2 Yl Carbamate

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in tert-butyl (5-fluoropyridin-2-yl)carbamate is influenced by three key features: the ring nitrogen, the fluorine atom at the C-5 position, and the Boc-protected amino group at the C-2 position. The nitrogen atom is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. youtube.com The fluorine atom is also an electron-withdrawing group via induction, while the Boc-amino group can act as an electron-donating group through resonance.

Electrophilic Aromatic Substitution Potentials

Pyridine itself is significantly less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the aromatic system. youtube.com When EAS reactions on pyridine do occur, they proceed under harsh conditions and typically yield the C-3 substituted product. youtube.com

In this compound, the directing effects of the substituents must be considered.

Pyridine Nitrogen : Directs incoming electrophiles to the C-3 and C-5 positions.

Boc-amino Group (at C-2) : This is an activating, ortho-, para-directing group. It directs electrophiles to the C-3 and C-5 positions.

Fluorine (at C-5) : This is a deactivating, ortho-, para-directing group. It directs electrophiles to the C-4 and C-6 positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction pathway for electron-deficient rings like pyridine. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. youtube.comyoutube.com In this compound, the pyridine nitrogen makes the ring electrophilic, and the fluorine atom at C-5 serves as an excellent leaving group.

The SNAr mechanism involves the attack of a nucleophile on an electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com The stability of the intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of attack. youtube.comyoutube.com

For this molecule, there are two primary potential sites for SNAr:

C-5 Position : The fluorine atom is a good leaving group, and this position is para to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate. This makes the C-5 position highly susceptible to substitution by various nucleophiles (e.g., alkoxides, amines, thiols).

C-6 Position : Although there is no leaving group at C-6, this position is ortho to the ring nitrogen and para to the fluorine atom. In some cases, hydride can be displaced under specific conditions (Chichibabin reaction), but substitution of the fluorine at C-5 is far more common.

Research on 2-fluoropyridines demonstrates their utility in SNAr reactions to install a diverse array of functional groups under mild conditions. nih.gov The reaction of polyfluoroarenes with nucleophiles often results in the selective substitution of a fluorine atom para to an activating group. mdpi.com

| Position of Attack | Leaving Group | Activating Factors | Common Nucleophiles | Plausibility |

|---|---|---|---|---|

| C-5 | F⁻ | Para to Ring Nitrogen | RO⁻, RNH₂, RS⁻ | High |

| C-2 | -NHBoc⁻ (unlikely) | Ortho to Ring Nitrogen | N/A | Very Low |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions provide a powerful tool for the functionalization of C-H bonds on pyridine rings. rsc.org For this compound, the remaining C-H bonds at the C-3, C-4, and C-6 positions are potential sites for such transformations.

Directed ortho-metalation is a common strategy where a directing group guides a metal to a specific C-H bond. acs.org The Boc-amino group at C-2 can direct metalation to the C-3 position. The pyridine nitrogen can direct metalation to the C-2 and C-6 positions. In this molecule, the C-2 position is already substituted.

C-3 Functionalization : The Boc-amino group can direct palladium, rhodium, or iridium catalysts to activate the C-3 C-H bond, enabling coupling with various partners like boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or alkynes.

C-6 Functionalization : The pyridine nitrogen can direct metalation to the C-6 position. Deprotonative metalation using a strong base like lithium amide in combination with a zinc salt can achieve regioselective functionalization at the C-2 or C-6 positions of pyridine derivatives. acs.org This would allow for the introduction of electrophiles at the C-6 position.

C-4 Functionalization : Directing a catalyst to the C-4 position is more challenging due to the lack of a proximal directing group and the electronic influence of the adjacent fluorine.

The Suzuki-Miyaura cross-coupling is a widely used method for forming C-C bonds with heterocyclic compounds. researchgate.net It is plausible that under appropriate palladium-catalyzed conditions, the C-H bonds at C-3 or C-6 could be coupled with aryl or alkyl boronic acids.

| Position | Directing Group | Potential Coupling Reaction | Typical Catalyst |

|---|---|---|---|

| C-3 | Boc-amino | Suzuki, Heck, Sonogashira | Pd, Rh, Ir |

| C-6 | Pyridine Nitrogen | Negishi, Suzuki | Pd, Ni |

| C-4 | None | Less Likely | N/A |

Transformations Involving the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. jk-sci.com

Deprotection Strategies for the tert-Butyl Carbamate (Boc) Group

The removal of the Boc group is a fundamental transformation, typically achieved under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then form isobutylene (B52900) and carbon dioxide, liberating the free amine. jk-sci.com

A variety of reagents can be employed for Boc deprotection, allowing for selectivity in the presence of other acid-labile groups. acsgcipr.org

Strong Acids : Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard and highly effective method. jk-sci.com Hydrochloric acid (HCl) in solvents like dioxane or methanol (B129727) is also common.

Lewis Acids : Reagents such as trimethylsilyl (B98337) iodide (TMSI) or zinc bromide (ZnBr₂) can also effect deprotection, sometimes with enhanced selectivity. jk-sci.com

Milder Conditions : For sensitive substrates, milder reagents can be used. A combination of oxalyl chloride in methanol has been reported to deprotect N-Boc groups at room temperature. nih.govresearchgate.net Aqueous phosphoric acid is another environmentally benign option. organic-chemistry.org

A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | jk-sci.com |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 0°C to Room Temperature | acsgcipr.org |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | nih.govresearchgate.net |

| Aqueous Phosphoric Acid (H₃PO₄) | - | - | organic-chemistry.org |

| Montmorillonite K10 Clay | 1,2-Dichloroethane | Selectively cleaves aromatic N-Boc groups | jk-sci.com |

Reactivity of the Carbamate Nitrogen

The nitrogen atom of the carbamate group is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can undergo reactions under certain conditions, primarily after deprotonation.

Using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), the N-H proton can be abstracted to form an N-anion. This anionic species is a more potent nucleophile and can participate in further reactions:

N-Alkylation : The carbamate anion can be alkylated with alkyl halides or other electrophilic alkylating agents. For example, a phase transfer catalysis system has been used for the alkylation of a similar Boc-protected amine. google.com

N-Acylation : Reaction with acyl chlorides or anhydrides would lead to the formation of an N-acyl-N-Boc derivative.

These reactions are less common than transformations on the pyridine nucleus or deprotection but represent a potential pathway for further functionalization of the molecule at the amino group without requiring deprotection and reprotection steps.

Fluorine-Directed Reactivity in the Pyridine System

The presence of a fluorine atom on the pyridine ring of this compound significantly modulates its chemical behavior. The high electronegativity and unique electronic properties of fluorine introduce a powerful directing and activating influence, governing the regioselectivity of subsequent chemical transformations.

Influence of Fluorine on Electron Density and Regioselectivity

The electron density is not uniformly lowered across the ring. The positions ortho and para to the fluorine atom (C-4, C-6, and C-2) experience the most significant decrease in electron density. Consequently, nucleophilic attacks are preferentially directed to these positions. In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic aromatic substitution (SNAr) reactions are strongly favored at the C-4 and C-6 positions, provided a suitable leaving group is present at one of these sites.

Conversely, for electrophilic reactions or deprotonation (metalation), the fluorine atom directs away from its immediate vicinity. The electron-withdrawing nature of fluorine increases the acidity of the C-H protons on the ring. This effect is most pronounced at the positions ortho to the fluorine, i.e., C-4 and C-6. However, regioselectivity in such reactions is a complex interplay between electronic and steric effects, as well as the nature of the reagents used. wikipedia.org For instance, in the deprotonative metalation of 3-halopyridines, functionalization often occurs selectively at the C-2 position, adjacent to the nitrogen, due to the directing and activating effect of the nitrogen atom itself, which can be enhanced or modulated by the halogen. acs.org

The interplay of substituents on the pyridine ring is crucial for determining the ultimate regioselectivity of a reaction. The basicity of the pyridine nitrogen, which can be modulated by substituents, also plays a key role, particularly in reactions involving metal coordination. nih.gov More Lewis basic pyridines tend to undergo C-H fluorination reactions in preference to less basic ones. acs.org

Table 1: General Influence of Substituents on Pyridine Regioselectivity

| Substituent Position | Electronic Effect | Favored Reaction Type at Specific Positions |

| C-5 Fluoro | Strong -I, Weak +M | Nucleophilic attack at C-2, C-4, C-6; Metalation at C-4, C-6 |

| C-2 Carbamate | -I, +M, Steric Bulk | Directs metalation away; can influence reactivity through coordination |

| Pyridine Nitrogen | Electron-withdrawing, Lewis Basic Site | Directs ortho-metalation (C-2, C-6); activates ring for nucleophilic attack |

This table provides a generalized overview. Actual outcomes depend on the specific reactants and conditions.

Activation of Pyridine Ring for Specific Transformations

The fluorine atom is not merely a directing group; it also serves to activate the pyridine ring for certain classes of reactions, most notably for nucleophilic aromatic substitution (SNAr).

A key transformation for which the fluorine atom itself acts as the activating group and leaving group is SNAr. Fluoropyridines are significantly more reactive in SNAr reactions than their chloro- or bromo- analogs. nih.govacs.org The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity allows for the introduction of a wide array of nucleophiles (containing N, O, S, or C) under mild conditions. nih.govacs.org

Furthermore, the electronic perturbation caused by the fluorine atom can activate specific C-H bonds for functionalization. While the fluorine itself is not typically displaced in C-H activation reactions, its influence on the electronic landscape of the ring can determine the site of reaction. For instance, methods have been developed for the regioselective trifluoromethylation and difluoromethylation of pyridine rings by activating the ring through nucleophilic hydrosilylation, forming an enamine-like intermediate that then reacts with an electrophilic fluorine source. chemrxiv.orguni-muenster.deresearchgate.net The presence of a fluorine atom can influence the stability and reactivity of such intermediates, thereby directing the position of the new functional group.

Table 2: Relative Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Halogen at C-2 | Relative Rate of Reaction with NaOEt in EtOH |

| F | 320 |

| Cl | 1 |

| Br | ~0.8 |

| I | ~0.4 |

| Data derived from comparative studies on 2-halopyridines. nih.gov |

Applications of Tert Butyl 5 Fluoropyridin 2 Yl Carbamate As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Chemical Entities

The primary application of tert-Butyl (5-fluoropyridin-2-yl)carbamate is as a crucial intermediate in the synthesis of complex, high-value chemical entities, particularly for the pharmaceutical industry. The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore found in numerous kinase inhibitors. This building block provides a direct route to introducing this key structural motif.

A significant example is its use in the synthesis of potent inhibitors of protein kinases, which are critical targets in oncology. For instance, related structures are central to the synthesis of drugs like Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small-cell lung cancer. atlantis-press.com The synthesis of such complex molecules often involves the initial elaboration of a functionalized pyridine (B92270) core, for which this compound is an ideal starting material. atlantis-press.com Similarly, the structurally related tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate serves as a direct precursor in an improved synthesis of the anticoagulant drug Edoxaban, highlighting the industrial relevance of this class of intermediates. google.comgoogle.com

Utilization in the Construction of Functionalized Heterocycles

The strategic placement of functional groups on this compound allows it to be a linchpin in the construction of more complex, often fused, heterocyclic systems. The development of novel polyheterocyclic compounds is a major focus of synthetic chemistry, as these scaffolds often exhibit unique biological activities.

One key transformation is the construction of fused pyrazole (B372694) rings, leading to pyrazolopyridine derivatives. These scaffolds are of high interest as kinase inhibitors. The synthesis can proceed by first introducing a hydrazine (B178648) moiety, often via nucleophilic aromatic substitution of the fluorine atom, followed by condensation with a 1,3-dicarbonyl compound to form the pyrazole ring.

Furthermore, the Boc-protected amine can be deprotected to reveal the 2-amino group, which is a versatile handle for further cyclization reactions. For example, multicomponent reactions (MCRs) involving the liberated 2-aminopyridine, an aldehyde, and an isocyanide can lead to the rapid assembly of substituted imidazo[1,2-a]pyridine (B132010) cores, which are known adenine (B156593) mimics. rug.nl While not demonstrated directly with this specific fluoro-analogue in the search results, this methodology is broadly applicable to 2-aminopyridines. rug.nlsemanticscholar.org

Precursor in Multistep Organic Syntheses

The journey from a simple building block to a complex target molecule is inherently a multistep process. This compound is frequently employed at the outset of these synthetic sequences. A representative synthetic pathway towards a complex molecule, such as a kinase inhibitor, illustrates this role.

A general sequence might involve the following steps:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a nitrogen nucleophile, such as a substituted hydrazine or amine, to link the pyridine core to another part of the target molecule.

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the 2-amino group.

Amide Coupling: The newly revealed amine is then coupled with a carboxylic acid using standard peptide coupling reagents (like EDCI/HOBt) to form an amide bond, a common linkage in pharmaceutical agents.

Further Functionalization/Cyclization: The elaborated intermediate can undergo further reactions, such as intramolecular cyclizations to form fused rings or cross-coupling reactions to add more complexity.

An example of a similar multi-step synthesis is the preparation of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a key intermediate for Osimertinib, which starts from 4-fluoro-2-methoxy-5-nitroaniline (B580436) and proceeds through acylation, nucleophilic substitution, and reduction steps. atlantis-press.comresearchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Transformation |

|---|---|---|---|---|

| 1 | 4-fluoro-2-methoxy-5-nitroaniline | Boc₂O, triethylamine (B128534), DMAP, 40 °C | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester | Boc Protection |

| 2 | Product of Step 1 | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, 140 °C | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | Nucleophilic Aromatic Substitution |

| 3 | Product of Step 2 | FeCl₃, hydrazine hydrate, activated carbon, 60-80 °C | tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate | Nitro Group Reduction |

This table illustrates a typical synthetic sequence for a related intermediate, showcasing the types of transformations applicable to building blocks like this compound. Data adapted from a synthesis of an Osimertinib intermediate. researchgate.net

Employing the Compound in Parallel Synthesis and Combinatorial Chemistry

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structure of this compound is well-suited for such applications, allowing for the rapid generation of numerous analogues from a common core. nih.gov

Parallel synthesis efforts often rely on a robust central scaffold that can be readily diversified. After removal of the Boc protecting group, the resulting 5-fluoro-2-aminopyridine is an excellent substrate for library generation. A common strategy involves reacting this amine with a library of diverse carboxylic acids or sulfonyl chlorides in a parallel format. This allows for the systematic exploration of the chemical space around the amide/sulfonamide bond, which is often crucial for modulating target affinity and pharmacokinetic properties.

For example, a library of N-(5-fluoropyridin-2-yl)amides can be synthesized by reacting the deprotected amine with a collection of commercially available carboxylic acids using automated or semi-automated synthesis platforms. Each reaction well would contain the common amine and a unique acid, leading to a library of distinct products for biological evaluation.

Scaffold diversification involves modifying the core heterocyclic structure to access novel chemical space. This compound offers several avenues for such diversification:

Substitution at the 5-position: The fluorine atom is a key diversification point. It can be displaced by a variety of nucleophiles (O-, N-, S-based) via SNAr reactions, introducing a wide range of functional groups and structural motifs.

Cross-Coupling Reactions: The pyridine ring can be further functionalized. While the fluorine atom is less reactive in typical cross-coupling reactions, it is possible to first convert it to a more reactive group. Alternatively, directed C-H activation or metallation at other positions on the ring can open pathways to introduce new carbon-carbon or carbon-heteroatom bonds, though specific examples for this compound were not found in the search results.

Spectroscopic and Computational Characterization of Tert Butyl 5 Fluoropyridin 2 Yl Carbamate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of tert-butyl (5-fluoropyridin-2-yl)carbamate.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic signals for this compound are readily identifiable. The tert-butyl group (Boc) invariably presents as a sharp singlet integrating to nine protons, typically observed in the upfield region around 1.5 ppm. The protons on the fluoropyridine ring exhibit more complex patterns due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine (H-4) and the proton meta to the fluorine (H-3) will appear as distinct multiplets, while the proton para to the fluorine (H-6) will also be a multiplet. The N-H proton of the carbamate (B1207046) group appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the quaternary carbon of the tert-butyl group (around 80-82 ppm) and the methyl carbons of the same group (around 28 ppm). The carbamate carbonyl carbon appears in the downfield region, typically around 152-154 ppm. The carbons of the fluoropyridine ring are observed in the aromatic region, with their chemical shifts significantly influenced by the electronegative fluorine atom and the nitrogen atom, resulting in complex splitting patterns due to C-F coupling.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

|---|---|---|---|

| tert-Butyl (CH₃)₃ | ~1.5 (s, 9H) | ~28.3 | Singlet for 9 equivalent protons. |

| tert-Butyl C(CH₃)₃ | - | ~81.5 | Quaternary carbon, typically a weaker signal. |

| Carbamate C=O | - | ~153.0 | Carbonyl carbon signal. |

| Carbamate N-H | Variable (br s, 1H) | - | Broad singlet, chemical shift is solvent dependent. |

| Pyridine (B92270) C2 | - | ~155.0 (d) | Carbon bearing the carbamate, coupled to Fluorine. |

| Pyridine C3 | ~7.8 (ddd) | ~122.0 (d) | Coupled to H4, H6, and F. |

| Pyridine C4 | ~7.5 (ddd) | ~136.0 (d) | Coupled to H3, F. |

| Pyridine C5 | - | ~148.0 (d, ¹JCF) | Carbon directly bonded to Fluorine, large coupling constant. |

| Pyridine C6 | ~8.1 (d) | ~139.0 (d) | Coupled to H3. |

Note: Predicted values are based on analysis of related structures and known substituent effects. 's' denotes singlet, 'd' denotes doublet, 'ddd' denotes doublet of doublet of doublets, 'br' denotes broad. Couplings for pyridine ring carbons are shown as (d) for doublet due to C-F coupling.

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₁₀H₁₃FN₂O₂), the exact molecular weight is 212.10 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as the protonated molecular ion [M+H]⁺ at m/z 213.1. It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 235.1.

The fragmentation of the Boc-protecting group is highly characteristic. Common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) to give an ion at m/z 157.1, or the loss of the entire tert-butyl group (57 Da). Another typical fragmentation is the loss of carbon dioxide (44 Da) from the carbamate moiety. These predictable fragmentation patterns provide strong evidence for the presence of the tert-butyl carbamate group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₄FN₂O₂]⁺ | 213.1 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₁₃FN₂O₂Na]⁺ | 235.1 | Sodium adduct |

| [M-C₄H₈+H]⁺ | [C₆H₆FN₂O₂]⁺ | 158.0 | Loss of isobutylene |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov

Key absorptions include a distinct band for the N-H stretching vibration of the carbamate group, typically appearing in the region of 3300-3400 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carbamate is a prominent feature, found around 1720-1740 cm⁻¹. The presence of the aromatic pyridine ring is indicated by C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl group are observed around 2950-3100 cm⁻¹. The C-F bond stretch typically appears in the 1000-1100 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3400 |

| Carbonyl (C=O) | Stretch | 1720 - 1740 |

| Alkane (C-H) | Stretch | 2950 - 2980 |

| Aromatic Ring (C=C/C=N) | Stretch | 1450 - 1600 |

| Carbamate (C-O) | Stretch | 1150 - 1250 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For this compound, a reverse-phase HPLC method is typically employed. google.com A C18 (octadecylsilyl) column is commonly used as the stationary phase, which is nonpolar. The mobile phase is a polar mixture, usually consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of compounds with varying polarities. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often achievable and verifiable with this method. google.com

Table 4: Typical HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 40 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. rsc.org As the separated components elute from the HPLC column, they are introduced directly into the mass spectrometer.

This method provides an exceptionally high degree of confidence in both the purity and identity of the sample. The retention time from the LC component confirms the presence of a single major species, while the MS component provides the molecular weight of that species in real-time. For this compound, the LC-MS analysis would show a primary peak at a specific retention time, and the mass spectrum for that peak would display the expected m/z for the protonated molecular ion ([M+H]⁺ = 213.1), confirming that the peak corresponds to the target compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a critical analytical technique used for the quality control, purity assessment, and stability analysis of this compound. This high-resolution separation method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, greater resolution, and lower solvent consumption.

UPLC is routinely employed to confirm the purity of newly synthesized batches and to identify and quantify any impurities or degradation products. lcms.cz The availability of UPLC data from commercial suppliers underscores its importance in the standard characterization of this compound and its analogues. bldpharm.combldpharm.combldpharm.combldpharm.com

A typical UPLC method for a compound like this compound would involve a reverse-phase column, where the stationary phase is nonpolar. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com A gradient is often applied, where the proportion of the organic solvent is increased over the course of the analysis to elute compounds of varying polarity. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule is chromophoric. For more detailed analysis, UPLC systems can be coupled with mass spectrometry (UPLC-MS) to provide mass information about the main compound and any impurities. lcms.cz

Table 1: Representative UPLC Method Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

| System | ACQUITY UPLC H-Class or similar | Provides high-resolution separation under high pressure. |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | A reverse-phase column suitable for retaining and separating nonpolar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the compound from the column. |

| Flow Rate | 0.5 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| Column Temp. | 40 °C | Ensures reproducible retention times by controlling viscosity and analyte solubility. |

| Injection Vol. | 1 µL | Small volume is sufficient due to the high sensitivity of the system. |

| Detection | UV at 254 nm | The aromatic pyridine ring absorbs light at this wavelength, allowing for quantification. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution profile ensures that both the main compound and potential impurities are effectively separated and eluted. |

| This table presents a representative method; actual parameters may vary based on the specific instrument and application. |

Theoretical and Computational Chemistry Studies

To complement experimental data, theoretical and computational studies provide invaluable insights into the molecular properties of this compound. These methods can predict structure, reactivity, and conformational behavior, guiding further research and application.

Quantum Chemical Calculations (e.g., DFT studies on electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. For compounds similar to this compound, DFT methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) are used to calculate optimized molecular geometries, including bond lengths and angles. nih.gov

These calculations also yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. mdpi.com A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can also predict the most probable sites for electrophilic and nucleophilic attack.

Table 2: Data Obtainable from DFT Calculations

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. nih.gov |

| Vibrational Frequencies | Allows for the theoretical prediction of infrared and Raman spectra, aiding in the interpretation of experimental data. nih.gov |

| HOMO/LUMO Energies | Determine the molecule's electron-donating and accepting capabilities, respectively, and relate to its reactivity. nih.gov |

| HOMO-LUMO Energy Gap | Indicates the chemical stability and the energy required for electronic excitation. mdpi.com |

| Mulliken Atomic Charges | Provides insight into the charge distribution across the molecule, highlighting electrostatic potential and polar regions. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites prone to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations on Conformational Behavior

While quantum calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing how the molecule moves, flexes, and changes its shape. mdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous conditions), and Newton's equations of motion are solved for each atom over a series of very small time steps. This process generates a trajectory that illustrates the molecule's conformational behavior. Analysis of this trajectory can reveal stable and transient conformations, the flexibility of different parts of the molecule, and intramolecular interactions.

Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. A stable RMSD value suggests the system has reached equilibrium and the conformation is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the molecule. mdpi.com

Table 3: Applications and Outputs of Molecular Dynamics Simulations

| Application/Output | Description |

| Conformational Analysis | Identifies the most populated and energetically favorable conformations of the molecule in a given environment. |

| Binding Stability Analysis | When simulated with a biological target (e.g., a protein), MD can assess the stability of the ligand-protein complex. mdpi.com |

| RMSD Plots | Used to assess the overall stability of the molecular structure throughout the simulation. mdpi.com |

| RMSF Plots | Highlights flexible and rigid regions within the molecule. mdpi.com |

| Interaction Energy Calculation | Quantifies the strength of interactions between the molecule and its environment or a binding partner. |

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are widely used in computational chemistry and cheminformatics to predict the physicochemical properties, reactivity, and potential biological activity of a compound. Various software platforms can predict a wide range of descriptors for this compound. rsc.orgepa.gov

These descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For instance, descriptors related to lipophilicity (e.g., LogP) can help predict how the molecule might behave in biological systems, while electronic descriptors derived from quantum calculations can predict its reactivity in chemical synthesis.

Table 4: Key Predicted Molecular Descriptors and Their Relevance

| Descriptor | Definition | Relevance to Reactivity and Interactions |

| LogP (Octanol-Water Partition Coefficient) | The ratio of the concentration of a compound in octanol (B41247) to its concentration in water. | Predicts lipophilicity, which influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Relates to hydrogen bonding potential and is a good predictor of drug transport properties. |

| pKa | The negative logarithm of the acid dissociation constant. | Predicts the ionization state of the molecule at a given pH, which affects solubility, binding, and reactivity. epa.gov |

| Fraction of sp³ Carbons (Fsp³) | The number of sp³ hybridized carbons divided by the total carbon count. | Correlates with solubility and is used as a measure of molecular complexity and saturation. rsc.org |

| Number of H-Bond Donors/Acceptors | The count of atoms that can donate or accept a hydrogen bond. | Crucial for predicting intermolecular interactions, particularly with biological macromolecules. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | Influences non-covalent interactions and the molecule's response to its environment. epa.gov |

| Data for these descriptors are typically generated using computational models and software. |

Future Directions in Research on Tert Butyl 5 Fluoropyridin 2 Yl Carbamate and Analogues

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of pyridine (B92270) derivatives and carbamates is a mature field, yet the drive for greater efficiency, milder reaction conditions, and atom economy continues to spur innovation. Future efforts will likely focus on the development of novel catalytic systems that offer superior performance and selectivity.

Transition metal catalysis, employing metals like palladium, rhodium, iridium, and copper, has proven effective for the functionalization of N-aryl-2-aminopyridines. rsc.orgresearchgate.net Future research will likely explore new ligand designs and catalyst compositions to improve the synthesis of fluorinated pyridine carbamates. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-N bonds and could be further optimized for substrates like 2-amino-5-fluoropyridine. nih.gov Nickel/photoredox dual catalysis, which enables the site-selective α-arylation of trialkylamines under mild conditions, presents another promising avenue for creating novel derivatives. nih.gov

The development of green catalysts is also a significant area of interest. researchgate.netnih.gov Zeolite catalysts, for example, have been used in the three-component condensation reactions to form pyridine and its derivatives. nih.gov Research into solid acid catalysts, such as ZSM-5 zeolite-based systems, for the synthesis of pyridine bases from renewable feedstocks like glycerol (B35011) is ongoing and could provide more sustainable routes to key precursors. researchgate.net Furthermore, catalyst-free methods, such as those utilizing iodine and triethylamine (B128534) to trigger oxime-based pyridine synthesis, offer a metal-free alternative with high chemo-selectivity. organic-chemistry.org

The table below summarizes emerging catalytic strategies relevant to the synthesis of pyridine carbamates.

| Catalytic Strategy | Catalyst/Reagent Example | Potential Application | Key Advantages |

| Transition Metal Catalysis | Palladium, Rhodium, Iridium, Copper complexes rsc.orgresearchgate.net | C-N and C-C bond formation for pyridine functionalization | High efficiency, selectivity, and atom economy researchgate.net |

| Dual Catalysis | Nickel/Photoredox systems nih.gov | Site-selective α-arylation of amine derivatives | Mild reaction conditions, high selectivity for specific C-H bonds nih.gov |

| Green Catalysis | Zeolites (e.g., H-ZSM-5) nih.govresearchgate.net | Synthesis of pyridine core from simple precursors | Use of solid, reusable catalysts; potential for sustainable feedstocks researchgate.net |

| Metal-Free Catalysis | Iodine/Triethylamine organic-chemistry.org | Oxime-based synthesis of substituted pyridines | Avoids transition metal contamination, wide functional group tolerance organic-chemistry.org |

| Carbamate (B1207046) Synthesis Catalysis | NaI-Pd/C epa.gov | Direct oxidative carbonylation of anilines | High reaction rates, potential for gas-solid phase processes epa.gov |

Development of Advanced Functional Materials Utilizing Pyridine Carbamate Scaffolds

The pyridine scaffold is a privileged structure, appearing in a vast array of functional molecules, from pharmaceuticals to materials for optical and electronic applications. nih.govnih.gov The unique properties of tert-butyl (5-fluoropyridin-2-yl)carbamate—a fluorinated aromatic system combined with a carbamate linker—make it an attractive building block for advanced materials.

Future research is expected to leverage the pyridine carbamate motif to construct novel functional materials. The carbamate group itself is chemically stable and can modulate intermolecular interactions, which is crucial for the self-assembly of supramolecular structures. acs.org This could lead to the development of new hydrogen-bonded organic frameworks (HOFs), which have applications as electrolytes in batteries and for other material functions. researchgate.net The ability of the pyridine nitrogen to coordinate with metals also opens up possibilities for creating new metal-organic frameworks (MOFs) or functional complexes.

In medicinal chemistry, the pyridine nucleus is a cornerstone of drug design. researchgate.netrsc.org The fluorinated pyridine moiety in this compound is of particular interest, as fluorine substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Research will continue to explore analogues of this compound as intermediates for new therapeutic agents, potentially targeting a wide range of diseases. nih.gov

The table below details potential applications for materials derived from pyridine carbamate scaffolds.

| Material Type | Key Feature of Pyridine Carbamate Scaffold | Potential Application | Research Focus |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Carbamate and pyridine N for H-bonding researchgate.net | Battery electrolytes, gas storage | Design of synthons for controlled self-assembly researchgate.net |

| Metal-Organic Frameworks (MOFs) | Pyridine N as a metal-coordinating ligand nih.gov | Catalysis, separation, sensing | Synthesis of novel linkers for tailored framework properties |

| Bioactive Molecules | Fluorine atom and pharmacophoric pyridine ring nih.gov | Drug discovery (e.g., kinase inhibitors, antivirals) | Synthesis and evaluation of new analogues for therapeutic targets |

| Optical Materials | Extended π-system of the pyridine ring | Organic light-emitting diodes (OLEDs), sensors | Tuning of photophysical properties through substitution |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards greener and more sustainable chemical manufacturing is a major driver of innovation. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. researchgate.netacs.org

Future research will increasingly focus on adapting the synthesis of this compound and its analogues to flow chemistry platforms. Continuous flow methods for carbamate synthesis have already been developed, demonstrating faster reaction times and higher yields compared to batch processes. acs.orgnih.gov One such method utilizes carbon dioxide, amines, and alkyl halides in the presence of DBU, achieving good to excellent yields in as little as 50 minutes without the need for a metal catalyst. acs.orgnih.gov Coupling biocatalysis with flow reactions is another innovative approach for producing carbamates sustainably. nih.gov

Sustainable synthesis of the pyridine core itself is also a key research area. researchgate.netnih.gov Methods using green solvents, microwave assistance, or starting materials derived from biomass, such as glycerol, are being actively investigated. researchgate.netnih.govacs.org Integrating these sustainable approaches into a continuous flow process for the production of this compound represents a significant long-term goal. This would not only reduce the environmental impact but also potentially lower costs and improve the safety of the manufacturing process.

Computational Design and In Silico Screening for Directed Synthesis

Computational chemistry and in silico screening have become indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules and materials. nih.govnih.gov These approaches are particularly valuable for guiding the synthesis of targeted compounds, saving significant time and resources compared to traditional trial-and-error experimentation.

In the context of this compound and its analogues, computational methods will play a crucial role in future research. Molecular docking studies can predict how derivatives might bind to biological targets like enzymes or receptors, helping to prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.govnih.govresearchgate.net For example, in silico screening has been used to identify novel inhibitors for targets like P-glycoprotein and glutamate (B1630785) carboxypeptidase II, demonstrating the power of this approach. nih.govacs.org

Structure-activity relationship (SAR) studies, aided by computational analysis, can elucidate the key structural features responsible for a desired property. researchgate.netcolab.ws This information can then be used to design new analogues with improved characteristics. For instance, computational studies on pyridine derivatives have helped to understand their anticancer and anticoagulant activities, guiding the design of more potent compounds. rsc.orgufl.edu Molecular dynamics simulations can further probe the stability and interactions of designed ligands within a target's binding site, providing deeper insights into their mechanism of action. researchgate.netcolab.ws By predicting the properties and potential activity of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, leading to a more efficient and directed discovery process.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (5-fluoropyridin-2-yl)carbamate, and what parameters are critical for success?

The synthesis typically involves coupling a fluoropyridine derivative with tert-butyl chloroformate under basic conditions. Key steps include:

- Amine Activation : Reacting 5-fluoro-2-aminopyridine with a base (e.g., triethylamine) to deprotonate the amine before carbamate formation.

- Coupling Reaction : Adding tert-butyl chloroformate at controlled temperatures (0–5°C) to minimize side reactions.

- Solvent Selection : Using anhydrous dichloromethane or THF to enhance reactivity . Critical parameters include maintaining anhydrous conditions, precise stoichiometry, and temperature control to prevent hydrolysis of the carbamate group.

Q. What safety precautions are essential when handling this compound?

Based on SDS

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in a cool, dry place away from strong acids/bases to prevent decomposition .

Q. Which analytical techniques are used to characterize this compound?

Standard methods include:

- NMR Spectroscopy : To confirm the tert-butyl group (δ ~1.4 ppm) and fluoropyridine aromatic protons.

- HPLC/MS : For purity assessment and molecular weight verification (e.g., [M+H]+ = 227.2 g/mol) .

- Elemental Analysis : To validate C, H, N, and F content .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Strategies include:

- Catalyst Screening : Testing Pd-based catalysts or phase-transfer agents to improve coupling efficiency.

- Solvent Optimization : Replacing dichloromethane with dimethylacetamide (DMAc) to enhance solubility.

- In-line Monitoring : Using FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. How do structural modifications influence biological activity in related carbamates?

Structure-activity relationship (SAR) studies on analogs reveal:

- Fluorine Position : 5-Fluorine on pyridine enhances metabolic stability compared to 3- or 4-substituted isomers.

- Carbamate Stability : The tert-butyl group protects against enzymatic hydrolysis, prolonging half-life in vitro . Comparative data from analogs (e.g., tert-Butyl (5-nitropyridin-2-yl)carbamate) highlight the importance of electron-withdrawing groups for target binding .

Q. How can conflicting toxicity data be resolved for this compound?

Discrepancies in acute toxicity classifications (e.g., Category 4 vs. unclassified) may arise from limited empirical data. Mitigation approaches:

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity.

- Read-Across Analysis : Compare with structurally similar carbamates (e.g., tert-Butyl (4-chloropyrimidin-2-yl)carbamate) to infer hazard profiles .

Q. What are the decomposition pathways under varying pH conditions?

Stability studies show:

- Acidic Conditions : Rapid cleavage of the carbamate group, releasing CO₂ and tert-butanol.

- Basic Conditions : Hydrolysis to 5-fluoro-2-aminopyridine and tert-butyl alcohol.

- Thermal Degradation : TGA analysis reveals decomposition above 200°C, forming fluorinated aromatic byproducts .

Methodological Challenges and Solutions

Q. How can impurities be identified and removed during purification?

Common impurities include unreacted starting materials and hydrolysis byproducts. Solutions:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal purity .

Q. What computational tools predict the reactivity of this carbamate in drug design?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the pyridine ring.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .

Q. How does the compound behave in protic vs. aprotic solvents during reactions?

- Aprotic Solvents (e.g., THF) : Enhance nucleophilicity of the carbamate oxygen, facilitating alkylation or acylation.

- Protic Solvents (e.g., MeOH) : Promote hydrolysis, especially at elevated temperatures. Solvent choice is critical for reactions like Suzuki-Miyaura couplings .

Applications in Drug Discovery

Q. What role does this carbamate play in prodrug design?

The tert-butyl group acts as a protective moiety, improving pharmacokinetics by:

- Enhancing Lipophilicity : Increasing cell membrane permeability.

- Delayed Release : Enzymatic cleavage in vivo releases the active amine drug candidate .

Q. How is it utilized in fragment-based drug discovery?

As a building block, it serves as:

- A Core Scaffold : For generating libraries via parallel synthesis (e.g., introducing halogens or heterocycles).

- A Pharmacophore : The carbamate group mimics hydrogen-bonding motifs in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。